1-(2-Aminophenyl)pyrrolidine-2,5-dione

Heterocyclic chemistry Intramolecular cyclization Polycyclic synthesis

Sourcing an ortho-aminodiacylarylimide with reliable positional integrity is critical-meta or para isomers lack the N-N proximity needed for cyclization and are inert in these transformations. 1-(2-Aminophenyl)pyrrolidine-2,5-dione (CAS 1012-81-3) is the definitive scaffold for dibromotriphenylphosphorane-promoted cyclization to tri-, tetra-, and pentacyclic nitrogen-containing heterocycles. • Confirmed ortho geometry ensures intramolecular cyclization-positional isomers fail. • Melting point 230-233 °C provides a rapid identity checkpoint upon receipt. • Calc. LogP -1.264 supports aqueous solubility for screening; batch-to-batch consistency verified against published benchmarks.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1012-81-3
Cat. No. B189237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminophenyl)pyrrolidine-2,5-dione
CAS1012-81-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC=C2N
InChIInChI=1S/C10H10N2O2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2
InChIKeyAKFYFUDAHYYAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminophenyl)pyrrolidine-2,5-dione: Core Profile


1-(2-Aminophenyl)pyrrolidine-2,5-dione (CAS 1012-81-3) is a heterocyclic building block combining a pyrrolidine-2,5-dione (succinimide) core with an ortho-aminophenyl substituent . This structural arrangement yields a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The compound possesses both a nucleophilic aromatic amine moiety and an electrophilic imide carbonyl system, enabling participation in diverse synthetic transformations including intramolecular cyclization to generate fused polycyclic frameworks [1]. The ortho positioning of the amine relative to the imide nitrogen establishes a 1,2-diamine-like array that distinguishes this scaffold from para- and meta-substituted aminophenyl succinimides as well as from simpler N-aryl succinimides lacking an amine handle.

Ortho-aminodiacylarylimide precursor for fused polycyclic synthesis
Distinct 1,2-diamine-like array inaccessible to meta/para isomers
Hydrophilic aniline scaffold (calculated LogP -1.264) for aqueous assays

Why Generic Substitution Fails


Generic substitution of 1-(2-aminophenyl)pyrrolidine-2,5-dione with other aminophenyl succinimides or simple N-aryl succinimides is not scientifically valid. The ortho-amino group confers unique intramolecular proximity to the imide nitrogen, enabling cyclization pathways inaccessible to meta- or para-isomers . In the broader context of aniline-based pharmacophores, studies of substituted aniline mustards demonstrate that electronic effects exerted by the ortho substituent dictate hydrolysis half-life and cytotoxic potency across a 200–300-fold IC₅₀ range [1]. Similarly, the ortho-aminophenyl arrangement is structurally essential for generating ortho-aminodiacylarylimide intermediates required for tri-, tetra-, and pentacyclic heterocycle construction . Procurement of an uncharacterized positional isomer or a non-aminated N-aryl succinimide eliminates the amine nucleophile and compromises downstream synthetic utility. Furthermore, published physicochemical benchmarks—including melting point (230–233 °C) and calculated LogP (-1.264) [2]—provide reference standards for identity verification that generic alternatives may not meet, with batch-to-batch variability potentially affecting solubility-driven assay performance.

Isomer Meta- or para-aminophenyl succinimides cannot replicate ortho-specific intramolecular cyclization; synthetic routes requiring N–N proximity will halt.
Handle Non-aminated N-aryl succinimides lack the nucleophilic amine handle; downstream functionalization pathways may not transfer directly.
Identity Uncharacterized positional isomers may not meet melting point (230–233 °C) or LogP (-1.264) reference benchmarks; solubility-driven assay performance may shift.

1-(2-Aminophenyl)pyrrolidine-2,5-dione: Differentiation Evidence


Ortho-Directed Intramolecular Cyclization Capability

1-(2-Aminophenyl)pyrrolidine-2,5-dione, classified as an ortho-aminodiacylarylimide, undergoes intramolecular cyclization with dibromotriphenylphosphorane to generate condensed tri-, tetra-, and pentacyclic heterocyclic systems . The reaction exploits the 1,2-relationship between the ortho-amino group and the imide nitrogen to form a new nitrogen-containing ring. In the reported study, 1-(2-aminophenyl)pyrrolidine-2,5-dione derived from succinic anhydride and o-phenylenediamine participates as a representative ortho-aminodiacylarylimide, with a preparative yield of approximately 54% for the parent imide intermediate from succinic anhydride . This cyclization pathway is structurally inaccessible to the corresponding meta- and para-aminophenyl succinimide isomers, which cannot achieve the requisite N–N proximity for ring closure.

Intramolecular cyclization
Class-level inference
Ortho: cyclization possible; Meta/Para: structurally impossible
Ortho isomer required for N–N ring-closure pathways.
Preparative yield of parent imide: ~54%. Structural inference only for meta/para isomers.
Heterocyclic chemistry Intramolecular cyclization Polycyclic synthesis

LogP Distinction from Hydrophobic N-Aryl Succinimides

1-(2-Aminophenyl)pyrrolidine-2,5-dione exhibits a calculated LogP value of -1.264 [1]. This negative LogP indicates substantial hydrophilicity, differentiating it from the broader class of N-aryl succinimides, which frequently possess neutral to positive LogP values due to hydrophobic aryl substituents. For instance, the unsubstituted parent N-phenylsuccinimide, lacking the ortho-amino group, would be expected to exhibit significantly higher LogP based on standard fragment contribution methods (hydrogen bond donor introduction from -NH₂ reduces LogP by ~1.0 units). The negative LogP implies superior aqueous solubility and potentially reduced non-specific protein binding in biochemical assays, which may improve reproducibility in high-throughput screening contexts.

Calculated LogP
Class-level inference
-1.264
Supports aqueous solubility screening context; distinct from more lipophilic N-aryl succinimides.
Estimated ≥1.2 LogP units lower than N-phenylsuccinimide. H-bond donor contribution review.
Lipophilicity Physicochemical profiling Solubility

Electronic Effects on Cytotoxicity for Aniline Scaffolds

Studies of substituted aniline mustards provide quantitative structure–activity relationship (QSAR) data directly applicable to aniline-containing pharmacophores. In mammalian tumor cell culture, the cytotoxicities of substituted aniline mustards exhibit a 200–300-fold range in IC₅₀ values that correlates entirely with substituent electronic effects (σ or σ⁻ parameters), which also govern alkylating ability and hydrolysis half-life [1]. In the related DNA-targeted aniline mustard series, attachment of an intercalating chromophore increased potency by up to 100-fold relative to untargeted mustards, and these targeted mustards were both more active and more dose-potent than chlorambucil in vivo [2]. While 1-(2-aminophenyl)pyrrolidine-2,5-dione is not itself an alkylating agent, its ortho-amino substituent and succinimide ring system together define an electronic environment that would modulate reactivity in any context where the aniline nitrogen participates in a pharmacophore or reactive moiety.

Cytotoxicity electronic effects
Class-level inference
Substituent electronic effects span 200–300-fold in IC₅₀ range for aniline mustards.
Supports aniline substitution pattern as a primary determinant of biological potency.
Applicable to lead optimization SAR context; not direct data on the succinimide scaffold itself. Data to verify for specific pharmacophores.
QSAR Aniline mustards Cytotoxicity

Melting Point as Identity and Purity Benchmark

Multiple commercial sources consistently report a melting point of 230–232 °C or 231–233 °C [1] for 1-(2-aminophenyl)pyrrolidine-2,5-dione. This narrow melting range is sufficiently high and well-defined to serve as a reliable indicator of identity and purity. By comparison, many structurally related N-aryl succinimides exhibit lower melting points (e.g., N-phenylsuccinimide melts at approximately 152–154 °C). The substantially higher melting point of the ortho-aminophenyl derivative reflects strong intermolecular hydrogen bonding involving both the primary amine and imide carbonyls, a feature absent in non-aminated analogs. Procurement of material with a melting point deviating from 230–233 °C by more than ±2 °C signals potential impurity, incorrect positional isomer, or degradation.

Melting point benchmark
Head-to-head
Target: 230–233 °C | Comparator: ~152–154 °C
High melting point reflects strong H-bonding; confirms identity and purity.
Δ ~78–81 °C. Deviation > ±2 °C signals impurity or wrong isomer.
Quality control Purity assessment Physicochemical characterization

1-(2-Aminophenyl)pyrrolidine-2,5-dione: Research & Procurement Scenarios


Polycyclic Heterocycle Synthesis via Cyclization

This compound is the scaffold of choice when synthetic routes require an ortho-aminodiacylarylimide intermediate capable of undergoing intramolecular cyclization to generate fused nitrogen-containing polycyclic systems. As demonstrated by Al-Khathlan and Zimmer, 1-(2-aminophenyl)pyrrolidine-2,5-dione serves as the foundational ortho-aminodiacylarylimide for dibromotriphenylphosphorane-promoted cyclization to tri-, tetra-, and pentacyclic heterocycles . Procurement of the ortho isomer is non-negotiable for this transformation; meta and para isomers lack the requisite N–N proximity and will not cyclize.

Aniline Scaffolds in Medicinal Chemistry

In lead optimization campaigns involving aniline-based pharmacophores, the ortho-aminophenyl succinimide core provides a distinct electronic environment that influences biological activity. QSAR studies on substituted aniline mustards demonstrate that substituent electronic effects govern cytotoxicity over a 200–300-fold IC₅₀ range, with DNA-targeted analogs achieving up to 100-fold greater potency than untargeted mustards and superior in vivo dose-potency compared to chlorambucil [1]. This class-level evidence supports the selection of 1-(2-aminophenyl)pyrrolidine-2,5-dione as a structurally defined starting point for SAR exploration, where the ortho-amino group and succinimide ring together establish a reproducible electronic and steric profile.

Hydrophilic Scaffolds for Biochemical Assays

With a calculated LogP of -1.264 [2], 1-(2-aminophenyl)pyrrolidine-2,5-dione offers significantly enhanced aqueous solubility compared to more lipophilic N-aryl succinimides. This property is particularly advantageous for high-throughput screening and biochemical assays conducted in aqueous buffer systems, where hydrophobic compounds may precipitate or exhibit non-specific binding. The negative LogP, coupled with the hydrogen-bonding capacity of the ortho-amino group, distinguishes this compound from unsubstituted N-phenylsuccinimide and other non-aminated N-aryl succinimides .

Quality-Controlled Procurement with Physicochemical Benchmarks

The well-defined melting point of 230–233 °C provides a practical quality control checkpoint upon receipt of material. A melting point within this narrow range confirms identity and acceptable purity without requiring immediate instrumental analysis. This benchmark is particularly valuable when procuring from new suppliers or when verifying material after long-term storage at room temperature as specified .

Application
Selection Property
Validation Focus
Polycyclic heterocycle synthesis
Ortho-aminodiacylarylimide reactivity
Intramolecular cyclization pathway verification
Medicinal chemistry SAR programs
Defined ortho-amino electronic profile
Substituent electronic effect review in aniline pharmacophores
Biochemical assay development
Hydrophilic scaffold (LogP context)
Aqueous solubility and non-specific binding assessment
Procurement quality control
Melting point identity benchmark
Melting point verification upon receipt or after storage

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